molecular formula C15H10BrClN2O2S B3451403 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B3451403
M. Wt: 397.7 g/mol
InChI Key: OAIBLUWKPJYFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzoxazole with 4-bromo-2-chloroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It could be used in the development of organic semiconductors or light-emitting materials.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

    Biochemical Assays: It may bind to specific proteins or enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-methylphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which may confer distinct electronic and steric properties

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2S/c16-9-5-6-11(10(17)7-9)18-14(20)8-22-15-19-12-3-1-2-4-13(12)21-15/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIBLUWKPJYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.